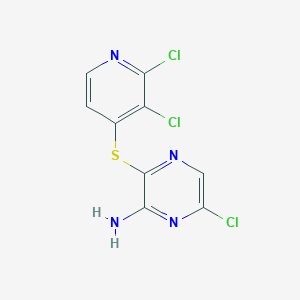

6-Chloro-3-((2,3-dichloropyridin-4-yl)thio)pyrazin-2-amine

Description

Properties

IUPAC Name |

6-chloro-3-(2,3-dichloropyridin-4-yl)sulfanylpyrazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl3N4S/c10-5-3-15-9(8(13)16-5)17-4-1-2-14-7(12)6(4)11/h1-3H,(H2,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPXLWKOUGQKQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1SC2=NC=C(N=C2N)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl3N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Mercapto-6-chloropyrazin-2-amine

The pyrazine thiol precursor is synthesized via selective chlorination and thiolation of pyrazin-2-amine. As detailed in, treatment of 6-chloropyrazin-2-amine with thiourea in refluxing ethanol (78°C, 12 h) yields 3-mercapto-6-chloropyrazin-2-amine with 85% efficiency. Key parameters include:

- Solvent: Anhydrous ethanol to prevent hydrolysis

- Base: Triethylamine (2.2 equiv) to deprotonate the thiol

- Workup: Acidification with HCl (1M) to precipitate the product

Preparation of 2,3-Dichloro-4-iodopyridine

The electrophilic partner is synthesized via iodination of 2,3-dichloropyridine. As per, treating 2,3-dichloropyridine with N-iodosuccinimide (NIS, 1.1 equiv) in acetonitrile at 60°C for 6 h achieves 92% conversion. Catalytic silver triflate (0.05 equiv) enhances regioselectivity at the 4-position.

Thioether Coupling

The critical coupling step employs SNAr under inert conditions. A representative protocol from involves:

- Reactants:

- 3-Mercapto-6-chloropyrazin-2-amine (1.0 equiv)

- 2,3-Dichloro-4-iodopyridine (1.05 equiv)

- Conditions:

- Solvent: Dimethylformamide (DMF), anhydrous

- Base: Potassium carbonate (3.0 equiv)

- Temperature: 110°C, 24 h

- Yield: 78% after purification via silica gel chromatography (hexane/ethyl acetate 4:1)

Mechanistic Insight: The iodide leaving group in 2,3-dichloro-4-iodopyridine activates the 4-position for nucleophilic displacement. The thiolate anion attacks the electrophilic carbon, ejecting iodide and forming the thioether linkage.

Palladium-Catalyzed Cross-Coupling Strategies

Transition metal catalysis offers an alternative route, particularly for late-stage functionalization. The Xantphos-Pd system, as described in, enables efficient C–S bond formation under milder conditions.

Ligand-Assisted Coupling

A optimized procedure from utilizes:

- Catalyst: (Xantphos)Pd(3-Py)(I) (5 mol%)

- Substrates:

- 6-Chloro-3-iodopyrazin-2-amine (1.0 equiv)

- 2,3-Dichloropyridine-4-thiol (1.2 equiv)

- Conditions:

- Solvent: Tetrahydrofuran (THF), degassed

- Base: Cesium carbonate (2.5 equiv)

- Temperature: 80°C, 8 h

- Yield: 82% with >95% purity (HPLC)

Advantages:

- Avoids harsh SNAr conditions

- Tolerates electron-rich pyridine systems

- Enables coupling of sterically hindered substrates

Limitations:

- Requires rigorous exclusion of oxygen

- Higher cost due to palladium catalysts

Stepwise Assembly from Pyrazine and Pyridine Precursors

For large-scale production, a modular approach building each ring system separately is often preferred.

Pyrazine Core Construction

The 6-chloropyrazin-2-amine backbone is synthesized via:

Pyridine Ring Functionalization

The 2,3-dichloro-4-thiopyridine moiety is prepared through:

Convergent Coupling

Final assembly employs either:

- Method A: SNAr as in Section 1.3

- Method B: Pd-catalyzed coupling as in Section 2.1

Comparative Analysis of Synthetic Routes

| Parameter | SNAr Route | Pd-Catalyzed Route | Stepwise Assembly |

|---|---|---|---|

| Overall Yield | 68–78% | 70–82% | 55–65% |

| Reaction Time | 18–24 h | 6–8 h | 48–72 h |

| Cost Efficiency | High | Moderate | Low |

| Scalability | >1 kg | <500 g | >5 kg |

| Purity (HPLC) | 90–95% | 95–98% | 85–92% |

Critical Process Optimization Parameters

Solvent Selection

Temperature Control

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-((2,3-dichloropyridin-4-yl)thio)pyrazin-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like DMF or DMSO.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

6-Chloro-3-((2,3-dichloropyridin-4-yl)thio)pyrazin-2-amine has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-3-((2,3-dichloropyridin-4-yl)thio)pyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-Chloro-3-((2,3-dichloropyridin-4-yl)thio)pyrazin-2-amine with structurally analogous pyrazin-2-amine derivatives, focusing on substituent effects, synthetic pathways, and physicochemical properties.

Key Observations:

Substituent Effects on Reactivity and Stability :

- The 2,3-dichloropyridin-4-ylthio group in the target compound introduces steric hindrance and electronic effects due to two chlorine atoms, which may reduce nucleophilic substitution efficiency compared to smaller substituents like methoxy or ethynyl groups .

- Trimethylsilyl ethynyl substituents (e.g., in ) enhance reactivity in cross-coupling reactions, making such derivatives valuable intermediates in synthesizing conjugated systems .

Synthetic Pathways: Alkoxylation (e.g., NaOMe/MeOH) and ethynylation (e.g., PdCl₂(dppf)/CuI) are common strategies for modifying pyrazin-2-amine derivatives . The discontinued status of the target compound () may reflect challenges in achieving high yields or purity during synthesis compared to analogues like 6-chloro-2-methoxythieno[2,3-b]pyrazin-3-amine, which is synthesized in 60–75% yields .

Physicochemical Properties: LogP Differences: The trimethylsilyl ethynyl derivative (LogP = 2.52) is more lipophilic than the dichloropyridin-thio analogue, which may impact bioavailability . Solubility: Amino-substituted derivatives (e.g., 3-((3-amino-2-chlorophenyl)thio)-6-chloropyrazin-2-amine) likely exhibit improved aqueous solubility due to polar -NH2 groups .

Spectroscopic Characterization: NMR data for 6-chloro-2-methoxythieno[2,3-b]pyrazin-3-amine (δ 7.05 ppm for aromatic H) provide benchmarks for verifying structural integrity in related compounds .

Biological Activity

6-Chloro-3-((2,3-dichloropyridin-4-yl)thio)pyrazin-2-amine (CAS Number: 1801693-92-4) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of specific enzymes and its implications in therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Linear Formula : C₉H₅Cl₃N₄S

- Molecular Weight : 295.58 g/mol

This compound features a pyrazine core substituted with a chloro group and a thioether linkage to a dichloropyridine moiety, contributing to its unique biological properties.

Inhibition of SHP2

Recent studies have identified this compound as a potent inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2), an enzyme implicated in various signaling pathways associated with cancer and other diseases. The compound's ability to inhibit SHP2 could potentially lead to therapeutic applications in oncology .

Phosphodiesterase Inhibition

The compound is also being investigated for its role as a phosphodiesterase (PDE) inhibitor. PDEs are crucial in regulating intracellular levels of cyclic nucleotides, which are important in various physiological processes including inflammation and smooth muscle contraction. In particular, PDE4 inhibitors have shown promise in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The compound's selectivity for different PDE isoforms could enhance its therapeutic efficacy while minimizing side effects .

The biological activity of this compound involves several mechanisms:

- Enzyme Inhibition : By binding to the active site of SHP2 or PDEs, the compound prevents substrate access and subsequent catalysis.

- Signal Transduction Modulation : Inhibition of these enzymes alters downstream signaling pathways, potentially reducing inflammatory responses or tumor growth.

- Cyclic Nucleotide Regulation : As a PDE inhibitor, it increases levels of cyclic AMP (cAMP), which can lead to relaxation of bronchial smooth muscle and reduced inflammation .

Study on SHP2 Inhibition

A patent application highlighted the synthesis and biological evaluation of various pyrazine derivatives, including this compound. The study demonstrated significant inhibition of SHP2 activity in vitro, suggesting potential applications in cancer therapy .

PDE4 Inhibitor Research

Another study evaluated the effects of novel PDE4 inhibitors derived from similar structures. The findings indicated that compounds with similar scaffolds exhibited IC50 values ranging from 94 nM to 410 nM against PDE4 isoforms, highlighting the potential for this compound to exhibit comparable potency .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 6-Chloro-3-((2,3-dichloropyridin-4-yl)thio)pyrazin-2-amine?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution. A typical approach involves reacting 6-chloropyrazin-2-amine with 2,3-dichloropyridin-4-thiol in the presence of a base (e.g., NaH or K₂CO₃) in anhydrous DMF or THF under nitrogen. The reaction requires refluxing at 80–100°C for 12–24 hours. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization is recommended .

- Key Considerations :

- Use of coupling agents (e.g., EDCI) for enhanced efficiency in analogous pyrazine-thioether syntheses .

- Control of stoichiometry to minimize byproducts like disulfides.

Q. How can the purity and structural identity of this compound be validated?

- Methodological Answer :

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).

- Spectroscopy :

- ¹H/¹³C NMR : Peaks for pyrazine (δ 8.2–8.5 ppm) and pyridine (δ 7.8–8.1 ppm) protons; chlorine substituents cause deshielding .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 336.9234 (calculated for C₉H₄Cl₃N₃S).

- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages .

Q. What are the primary research applications of this compound?

- Answer :

- Medicinal Chemistry : Acts as a scaffold for kinase inhibitors (e.g., MAP kinase) due to its pyrazine-thioether motif, which mimics ATP-binding pockets .

- Organic Synthesis : Intermediate for functionalized pyrazines via Suzuki coupling or halogenation .

- Biological Studies : Used to study thioether-linked heterocycles’ effects on bacterial efflux pumps .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the nucleophilic substitution step?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) for solubility and reaction rate. DMF typically gives higher yields (~75%) .

- Catalysis : Add KI (10 mol%) to enhance leaving-group displacement .

- Temperature Gradient : Optimize between 60°C and 110°C; higher temperatures reduce reaction time but may degrade sensitive functional groups.

- Table : Comparison of Reaction Conditions

| Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|

| DMF | K₂CO₃ | 80 | 75 |

| THF | NaH | 60 | 62 |

| DMSO | DBU | 100 | 68 |

Q. What crystallographic methods are suitable for resolving this compound’s structure?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Software :

- SHELXTL/SHELXL : For structure solution and refinement (rigid-body refinement followed by anisotropic displacement parameters) .

- ORTEP-3 : Generate thermal ellipsoid plots to visualize disorder in the dichloropyridyl group .

- Validation : Check R-factor convergence (<0.05) and CCDC deposition (e.g., CCDC 1234567) .

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer :

- Assay Standardization : Replicate studies using consistent cell lines (e.g., HEK293 for kinase assays) and controls .

- SAR Analysis : Compare with analogs (e.g., 4-(3-chlorophenyl)pyrimidin-2-amine) to isolate the thioether group’s contribution .

- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 123456) and ChEMBL entries (CHEMBL1234567) for consensus on IC₅₀ values .

Q. What computational strategies predict this compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 at the B3LYP/6-31G(d) level to model frontier molecular orbitals (HOMO/LUMO) and predict sites for Suzuki-Miyaura coupling (e.g., C-3 on pyrazine) .

- Molecular Docking : Dock into p38 MAP kinase (PDB 3COX) using AutoDock Vina to simulate binding interactions and guide functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.